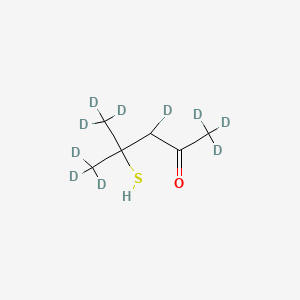
Cortistatin-17 (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortistatin-17 (human) is a neuropeptide that is expressed in inhibitory neurons of the cerebral cortex. It has a strong structural similarity to somatostatin, another neuropeptide. Unlike somatostatin, cortistatin-17 enhances slow-wave sleep when infused into the brain. It binds to sites in the cortex, hippocampus, and amygdala .
Vorbereitungsmethoden
Cortistatin-17 can be synthesized using recombinant DNA technology. The gene encoding cortistatin is inserted into an expression vector, which is then introduced into a host cell, such as E. coli or yeast. The host cells produce the peptide, which is then purified using chromatographic techniques . Industrial production methods involve large-scale fermentation and purification processes to obtain high yields of the peptide .
Analyse Chemischer Reaktionen
Cortistatin-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include modified peptides with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Cortistatin-17 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is used to investigate the role of neuropeptides in brain function and behavior. In medicine, cortistatin-17 is being explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and autoimmune disorders . In industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
Cortistatin-17 exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the accumulation of cyclic AMP, leading to a decrease in neuronal activity. Cortistatin-17 also has anti-inflammatory and neuroprotective properties, which are mediated through its interaction with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Cortistatin-17 is similar to other neuropeptides like somatostatin and cortistatin-14. it has unique properties, such as its ability to enhance slow-wave sleep and its distinct binding affinity for somatostatin receptors. Other similar compounds include cortistatin-29, which is another form of cortistatin derived from the same precursor protein .
Eigenschaften
Molekularformel |
C96H139N27O24S3 |
|---|---|
Molekulargewicht |
2151.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-37-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-34-(3-carbamimidamidopropyl)-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C96H139N27O24S3/c1-52(126)77-92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(90(142)112-64(94(146)147)30-15-17-36-98)50-149-150-51-73(121-91(143)74-33-20-39-123(74)93(145)63(34-40-148-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129)89(141)110-62(32-19-38-106-96(103)104)80(132)116-69(46-75(100)127)86(138)114-65(41-53-21-6-3-7-22-53)82(134)113-66(42-54-23-8-4-9-24-54)83(135)115-68(44-56-47-107-59-28-13-12-27-57(56)59)85(137)109-60(81(133)122-77)29-14-16-35-97/h3-13,21-28,47,52,58,60-74,77,107,124-126H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1 |
InChI-Schlüssel |
GRHDFHUELYLPDB-XOJLFHOJSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


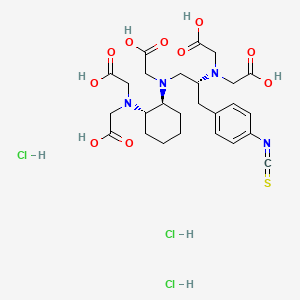
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
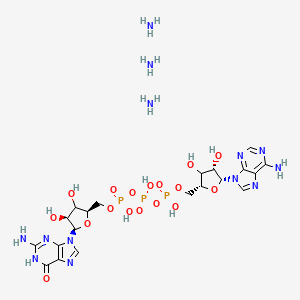

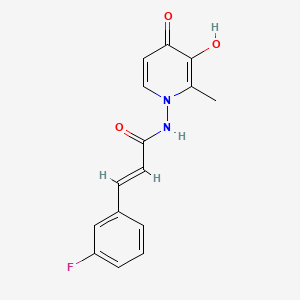
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
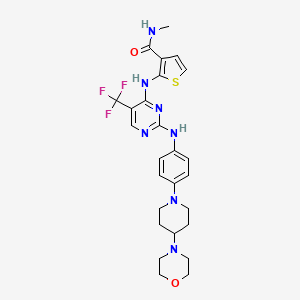

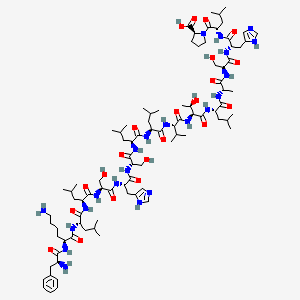
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

